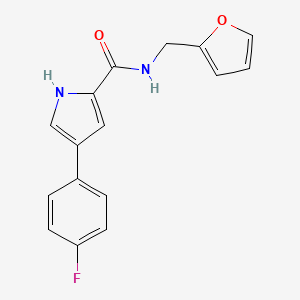
4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. Attached to this ring is a carboxamide group, a furan ring, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a fluorophenyl group might influence its polarity and solubility .Scientific Research Applications
Synthesis and Characterization
Research into the synthesis and characterization of compounds related to 4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide often focuses on creating novel materials with unique properties. For example, the development of new diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) highlights the process of synthesizing materials with high solubility, thermal stability, and the capability to form transparent, flexible films, indicating potential applications in high-performance materials engineering (Hsiao, Yang, & Lin, 1999). Similarly, the creation of furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides showcases the enzymatic polymerization techniques used to produce sustainable alternatives to polyphthalamides, suggesting their use in eco-friendly high-performance materials (Jiang et al., 2015).
Pharmaceutical and Biological Applications
In the pharmaceutical domain, compounds structurally related to this compound have been investigated for their potential medicinal properties. For example, studies on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents provide insights into their potential as therapeutic agents against diseases like trypanosomiasis and malaria (Ismail et al., 2004). Additionally, the exploration of pyridine/pyridinium symmetrical bisamides for selective sensing and drug release applications demonstrates the utility of these compounds in developing advanced drug delivery systems and diagnostic tools (Panja, Ghosh, & Ghosh, 2018).
Material Science Applications
The application of this compound derivatives in material science is evident in the synthesis of rigid-rod polyamides and polyimides derived from complex aromatic compounds. These studies underscore the polymers' excellent thermooxidative stability, solubility in polar aprotic solvents, and potential for use in high-performance engineering applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c17-13-5-3-11(4-6-13)12-8-15(18-9-12)16(20)19-10-14-2-1-7-21-14/h1-9,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOTZWNEDOVPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


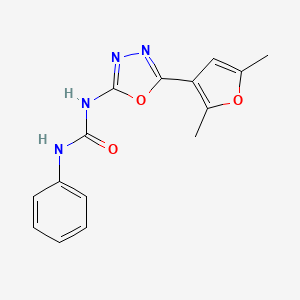
![N-[2-Hydroxy-1-[2-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2846489.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
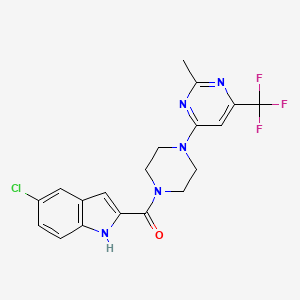
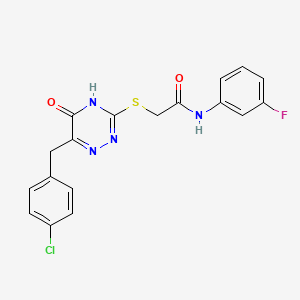
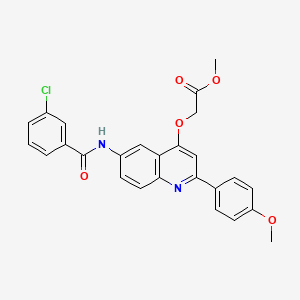
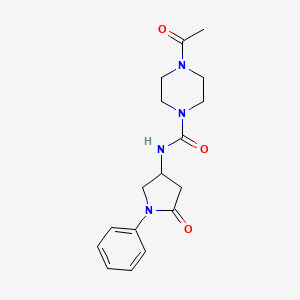

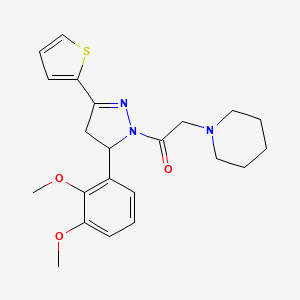
![(E)-4-(Dimethylamino)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-enamide](/img/structure/B2846501.png)

